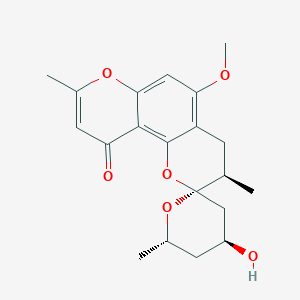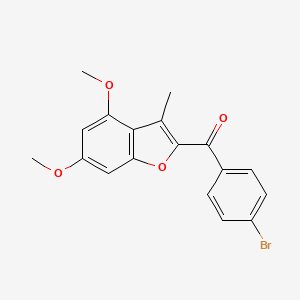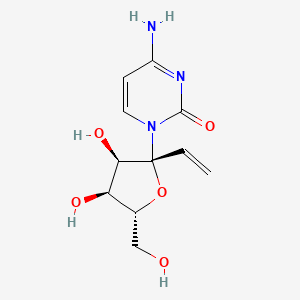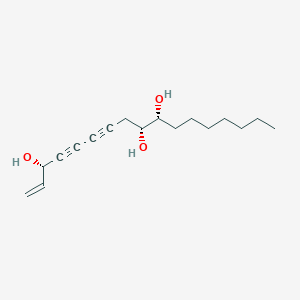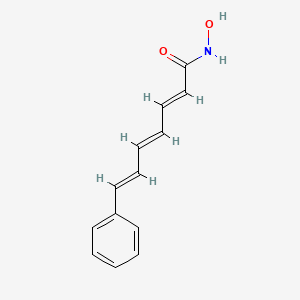
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CG-1521 is a novel histone deacetylase inhibitor that has shown promising anticancer properties. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins. This process plays a crucial role in the regulation of gene expression. CG-1521 has been studied for its ability to modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Wissenschaftliche Forschungsanwendungen
CG-1521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: CG-1521 is used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: In biological research, CG-1521 is employed to investigate the role of histone acetylation in cellular processes such as cell cycle regulation and apoptosis.
Medicine: CG-1521 has shown potential as an anticancer agent, particularly in the treatment of breast cancer. It induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a therapeutic agent.
Industry: In the pharmaceutical industry, CG-1521 is used in the development of new drugs targeting histone deacetylases. Its ability to modulate gene expression makes it a valuable compound for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CG-1521 is synthesized through the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
The industrial production of CG-1521 involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CG-1521 undergoes various chemical reactions, including:
Oxidation: CG-1521 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CG-1521 into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the CG-1521 molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of CG-1521 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of CG-1521 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.
Wirkmechanismus
The mechanism of action of CG-1521 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. CG-1521 specifically stabilizes the acetylation of p53 at lysine 373, triggering G2/M phase arrest and apoptosis in cancer cells . The molecular targets and pathways involved in the action of CG-1521 include the p21 promoter and other transcriptional complexes regulated by acetylated p53 .
Vergleich Mit ähnlichen Verbindungen
CG-1521 is often compared to other histone deacetylase inhibitors, such as trichostatin A . While both compounds inhibit histone deacetylases, they exhibit different effects on gene expression and cellular processes. For example, trichostatin A stabilizes the acetylation of p53 at lysine 382, leading to G1/S phase arrest and senescence, whereas CG-1521 stabilizes acetylation at lysine 373, resulting in G2/M phase arrest and apoptosis . This highlights the unique properties of CG-1521 and its potential advantages in specific therapeutic applications.
List of Similar Compounds
- Trichostatin A
- Suberoylanilide hydroxamic acid
- Sodium butyrate
- Phenylbutyrate
- Valproic acid
These compounds share similar mechanisms of action but differ in their specific effects on gene expression and cellular processes.
Eigenschaften
CAS-Nummer |
674767-29-4 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
InChI-Schlüssel |
DBBYYRWVNDQECM-CDWOPPGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Synonyme |
7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



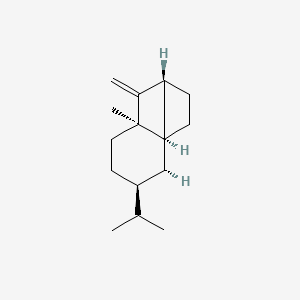
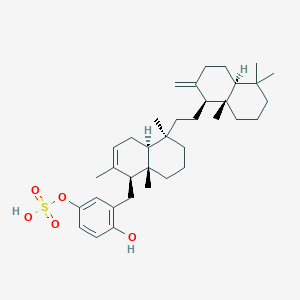
![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)

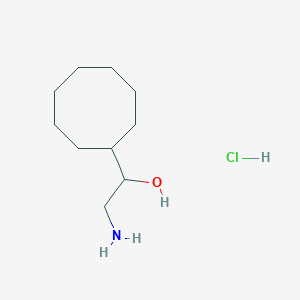
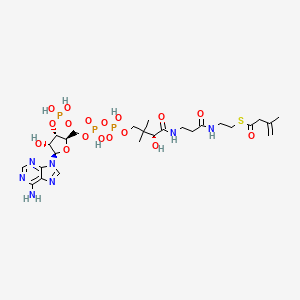
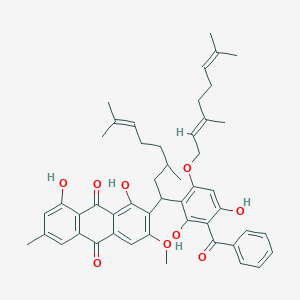
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)

